molecular formula C14H29NO2Si B12550547 CID 78061737

CID 78061737

Cat. No.: B12550547
M. Wt: 271.47 g/mol
InChI Key: MEDHSQNDYNGBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “CID 78061737” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C14H29NO2Si

Molecular Weight

271.47 g/mol

InChI

InChI=1S/C14H29NO2Si/c1-6-16-14(17-7-2)18-10-8-9-15-13(5)11-12(3)4/h12,14H,6-11H2,1-5H3

InChI Key

MEDHSQNDYNGBFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)[Si]CCCN=C(C)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78061737 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of transformations including functional group modifications, coupling reactions, and purification steps. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is adapted to handle larger quantities of reactants and products. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

CID 78061737 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

CID 78061737 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: In biological research, this compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which CID 78061737 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.

Q & A

Basic Research Questions

Q. How to formulate focused research questions for studying CID 78061737's biochemical mechanisms?

  • Methodological Guidance :

  • Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions, ensuring specificity and measurability . Example: "How does this compound (Intervention) modulate enzyme activity (Outcome) in in vitro mammalian cell models (Population) compared to standard inhibitors (Comparison) over 24-hour exposure (Time)?"
  • Avoid vague terms like "affect" or "influence"; instead, define measurable variables (e.g., IC50 values, binding affinity) .
  • Test feasibility by reviewing existing literature on similar compounds to identify knowledge gaps .

Q. What are best practices for designing experiments to assess this compound's physicochemical properties?

  • Methodological Guidance :

  • Prioritize reproducibility: Document material sources (e.g., solvent purity, synthesis protocols) and equipment calibration details (e.g., HPLC conditions) .
  • Use control groups (e.g., solvent-only or known inhibitors) to isolate this compound's effects .
  • For stability studies, design time-course experiments with multiple sampling points (e.g., 0h, 24h, 48h) and validate results via triplicate trials .

Q. How to ensure rigor in data collection for this compound's toxicity profiling?

  • Methodological Guidance :

  • Employ mixed methods : Combine quantitative assays (e.g., cell viability via MTT) with qualitative observations (e.g., morphological changes) .
  • Address sampling bias by stratifying cell lines or animal models based on genetic/physiological variables .
  • Use validated questionnaires or data templates to standardize recordings (e.g., pre-formatted lab notebooks) .

Advanced Research Questions

Q. How to optimize interdisciplinary approaches for studying this compound's pharmacokinetics?

  • Methodological Guidance :

  • Integrate computational modeling (e.g., molecular dynamics simulations) with in vivo pharmacokinetic data to predict absorption/distribution .
  • Validate predictions using targeted LC-MS/MS assays for metabolite identification .
  • Address discrepancies between in silico and experimental results by adjusting parameters (e.g., binding free energy thresholds) .

Q. How to resolve contradictions in data when analyzing this compound's interaction with multiple biological targets?

  • Methodological Guidance :

  • Conduct sensitivity analyses to identify variables causing contradictions (e.g., assay pH, temperature) .
  • Apply Bayesian statistics to weigh conflicting evidence based on prior probability distributions .
  • Use orthogonal validation methods (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .

Q. What advanced statistical methods are suitable for multi-parametric datasets in this compound's pharmacological studies?

  • Methodological Guidance :

  • Apply multivariate analysis (e.g., PCA or PLS-DA) to reduce dimensionality and identify key variables driving observed effects .
  • For dose-response studies, use non-linear regression models (e.g., Hill equation) to quantify efficacy/potency .
  • Report uncertainties (e.g., confidence intervals, error propagation) in raw and processed data .

Data Presentation and Ethical Compliance

Q. How to structure supplementary materials for this compound's crystallography data?

  • Methodological Guidance :

  • Include raw diffraction images, refinement statistics, and CIF files in supplementary files, labeled with Arabic numerals (e.g., S1, S2) .
  • For large datasets (e.g., molecular dynamics trajectories), use public repositories like Zenodo or Figshare .

Q. How to address ethical considerations in in vivo studies involving this compound?

  • Methodological Guidance :

  • Obtain institutional animal care committee (IACUC) approvals and document compliance with ARRIVE guidelines .
  • Disclose conflicts of interest (e.g., funding sources, patent applications) in the "Acknowledgments" section .

Tables: Methodological Checklist for this compound Studies

Category Key Criteria Evidence-Based Source
Experimental DesignControl groups, triplicate trials, time-course sampling
Data AnalysisMultivariate statistics, error propagation, Bayesian methods
Ethical ComplianceIACUC approvals, conflict of interest disclosure
Supplementary MaterialsRaw data repositories, labeled supplementary files

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.